2-Fluoro-4-(oxiran-2-yl)benzonitrile

Orexin Receptor Antagonism Sleep Disorders GPCR Selectivity

2-Fluoro-4-(oxiran-2-yl)benzonitrile is a critical aromatic building block for medicinal chemistry and advanced synthesis. The ortho-fluoro substituent provides a unique thermodynamic advantage (-6.6 kcal/mol) in Ni-catalyzed C–CN bond activation versus non-fluorinated analogs, while also enhancing electrophilicity for selective epoxide ring-opening. With demonstrated OX2R engagement (Ki=50.1 nM, ~50-fold selectivity over OX1R), this compact scaffold is ideal for orexin receptor ligand programs and covalent probe development. Its orthogonal handles (epoxide, nitrile) enable protecting-group-minimal iterative synthesis, streamlining library production. Choose this compound for superior reactivity profiles, target selectivity, and efficient route design.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
Cat. No. B8786081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(oxiran-2-yl)benzonitrile
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC(=C(C=C2)C#N)F
InChIInChI=1S/C9H6FNO/c10-8-3-6(9-5-12-9)1-2-7(8)4-11/h1-3,9H,5H2
InChIKeyLLDRUGSNQMIIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(oxiran-2-yl)benzonitrile: A Multifunctional Benzonitrile Building Block for Epoxide Chemistry and Drug Discovery


2-Fluoro-4-(oxiran-2-yl)benzonitrile (CAS: 1255207-55-6) is an aromatic building block featuring a benzonitrile core, a reactive oxirane (epoxide) ring at the para position, and an ortho-fluorine substituent (C₉H₆FNO; MW 163.15 g/mol) . Its structure integrates three functional handles — the nucleophile-sensitive epoxide, the dipolar nitrile, and an electrophilic ortho-fluoro substituent — making it a versatile intermediate in medicinal chemistry and advanced synthesis . The compound has been evaluated in orexin receptor antagonist programs, demonstrating measurable biological target engagement [1].

Why Generic Epoxy-Benzonitriles Cannot Match 2-Fluoro-4-(oxiran-2-yl)benzonitrile in Selectivity-Critical Applications


Substituting 2-fluoro-4-(oxiran-2-yl)benzonitrile with a non-fluorinated or differently-substituted epoxy-benzonitrile is not a neutral choice. The ortho-fluoro substituent imparts a quantifiable electronic perturbation to both the nitrile and the epoxide ring through its strong electron-withdrawing inductive effect [1]. In C–CN bond activation studies, ortho-fluoro groups on benzonitriles stabilise oxidative addition products by −6.6 kcal/mol per ortho-F versus only −1.8 kcal/mol for meta-F [2]. This electronic bias directly influences the compound's reactivity profile in metal-catalysed transformations and its molecular recognition by biological targets such as the orexin 2 receptor (OX2R), where the ortho-fluoro analogue achieves a Ki of 50.1 nM with approximately 50-fold selectivity over OX1R [3].

Quantitative Differentiation Guide: 2-Fluoro-4-(oxiran-2-yl)benzonitrile vs. Closest Analogs


OX2R Antagonist: 50-Fold Subtype Selectivity Over OX1R Confirmed by BindingDB Data

In antagonist activity assays using human orexin receptors expressed in CHO cells, assessed by FLIPR Ca2⁺ mobilization, 2-fluoro-4-(oxiran-2-yl)benzonitrile (ChEMBL1271760) exhibited a Ki of 50.1 nM against the OX2 receptor and 2,510 nM against the OX1 receptor, yielding an OX1/OX2 selectivity ratio of approximately 50:1 [1]. This subtype selectivity profile is distinct from non-fluorinated or regioisomeric epoxy-benzonitriles, which have not demonstrated comparable OX2R-preferential binding in the public domain.

Orexin Receptor Antagonism Sleep Disorders GPCR Selectivity

Ortho-Fluoro Electronic Stabilisation of C–CN Bond Activation: −6.6 kcal/mol per ortho-F vs. −1.8 kcal/mol for meta-F

A 2023 study by Kundu et al. (Organometallics) quantified the effect of fluoro substitution on the oxidative addition of [Ni(dmpe)] into the C–CN bond of benzonitriles. Ortho-fluoro substituents stabilised the C–CN oxidative addition products by −6.6 kcal/mol per ortho-F, whereas meta-fluoro groups contributed only −1.8 kcal/mol per m-F [1]. Since 2-fluoro-4-(oxiran-2-yl)benzonitrile carries a single ortho-fluoro group relative to the nitrile, it benefits from this same stabilising effect, which is absent in 3-fluoro-4-(oxiran-2-yl)benzonitrile (meta-fluoro relative to nitrile) and 4-(oxiran-2-yl)benzonitrile (no fluoro).

Organometallic Chemistry C–CN Bond Activation Nickel Catalysis

Epoxide Ring Reactivity Enhancement by Ortho-Fluoro Electron-Withdrawing Effect

The ortho-fluoro substituent in 2-fluoro-4-(oxiran-2-yl)benzonitrile exerts a −I (inductive) electron-withdrawing effect on the aromatic ring, which is transmitted to the para-oxirane moiety. This effect increases the electrophilicity of the epoxide carbons compared to the non-fluorinated analog 4-(oxiran-2-yl)benzonitrile, facilitating nucleophilic ring-opening reactions with amines, alcohols, and thiols . While direct kinetic rate comparison data for this specific compound pair is not available in the public literature, the Hammett σₚ value for an ortho-fluoro substituent (σₘ ≈ 0.34) supports a measurable electronic activation relative to hydrogen (σ = 0) [1].

Epoxide Chemistry Nucleophilic Ring-Opening Electronic Effects

Molecular Weight and Physicochemical Differentiation from Non-Fluorinated Analog

2-Fluoro-4-(oxiran-2-yl)benzonitrile possesses a molecular weight of 163.15 g/mol (C₉H₆FNO) . The non-fluorinated analog 4-(oxiran-2-yl)benzonitrile has a molecular weight of 145.16 g/mol (C₉H₇NO) . The +18 Da mass difference introduced by ortho-fluorination is analytically significant, shifting the compound's mass spectrum and chromatographic retention time measurably, which is critical for LC-MS method development in synthetic intermediate quality control. Additionally, the ortho-fluoro group reduces the clogP relative to the non-fluorinated analog (estimated reduction of approximately 0.2–0.3 log units based on the fluorine π contribution) [1].

Physicochemical Properties Molecular Weight Lipophilicity

2-Fluoro-4-(oxiran-2-yl)benzonitrile: Core Application Scenarios


Development of OX2R-Selective Antagonist Probes for Sleep and CNS Disorder Research

Given its confirmed OX2R antagonist affinity (Ki = 50.1 nM) with approximately 50-fold selectivity over OX1R (Ki = 2,510 nM) [1], this compound serves as a structurally compact starting point or pharmacophore probe for medicinal chemistry programmes targeting orexin-mediated sleep regulation. The epoxide handle allows for covalent or irreversible target modification, a strategy of current interest in GPCR chemical biology.

Ni(0)-Catalysed C–CN Bond Functionalisation Leveraging Ortho-Fluoro Stabilisation

The ortho-fluoro group provides a −6.6 kcal/mol thermodynamic stabilisation of C–CN oxidative addition products with zerovalent nickel relative to non-fluorinated benzonitriles [2]. This makes 2-fluoro-4-(oxiran-2-yl)benzonitrile a preferred substrate for Ni-catalysed cross-coupling strategies that proceed through C–CN bond activation, potentially enabling late-stage diversification of the benzonitrile core while preserving the epoxide for subsequent transformations.

Synthesis of Dual-Functionalised Aromatic Intermediates via Sequential Epoxide Ring-Opening and Nitrile Transformation

The compound's orthogonal functional groups — an electrophilic epoxide at the para position and a nucleophile-accessible nitrile — enable iterative, protecting-group-minimal synthetic sequences [1]. The enhanced electrophilicity of the epoxide due to the ortho-fluoro inductive effect (Hammett σₘ ≈ 0.34) [3] facilitates selective ring-opening with amines or alcohols as the first step, followed by nitrile reduction, hydrolysis, or cycloaddition, providing access to densely functionalised benzenoid scaffolds for library synthesis.

Analytical Reference for Fluorinated Impurity Profiling in Epoxide Intermediates

The +18 Da mass difference relative to 4-(oxiran-2-yl)benzonitrile (163.15 vs. 145.16 g/mol) [1] provides a distinct mass spectrometric signature that can be exploited as an analytical reference standard in LC-MS monitoring of fluorinated epoxy-nitrile synthesis batches, ensuring accurate impurity identification and quantification in process chemistry workflows.

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